Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Chemical Structure and Classification
Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate possesses the molecular formula C10H10N2O3S2 and a molecular weight of 270.33 atomic mass units. The compound's structure is characterized by a fused bicyclic system comprising a thiophene ring annulated to a pyrimidine ring, specifically following the thieno[2,3-d]pyrimidine arrangement. The molecular architecture features several distinctive substituents that contribute to its chemical identity and potential biological activity.
The hydroxyl group positioned at the 5-position of the thieno[2,3-d]pyrimidine scaffold represents a key structural feature that influences both the compound's chemical reactivity and its potential for hydrogen bonding interactions. The methylsulfanyl substituent at the 2-position introduces sulfur functionality that may participate in various chemical transformations and biological interactions. Additionally, the ethyl carboxylate ester group at the 6-position provides a site for potential hydrolysis reactions and metabolic transformations.
According to chemical classification systems, this compound belongs to the broader category of pyrimidines and pyrimidine derivatives, specifically within the subclass of hydroxypyrimidines and pyrimidinecarboxylic acids and derivatives. The presence of the thiophene ring fused to the pyrimidine core places it within the specialized group of thienopyrimidines, which are recognized as bioisosteres of purine bases found in nucleic acids.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Prediction Method |
|---|---|---|
| Molecular Formula | C10H10N2O3S2 | Experimental |
| Molecular Weight | 270.33 g/mol | Calculated |
| Boiling Point | 457.1±55.0 °C | Predicted |
| Density | 1.50±0.1 g/cm³ | Predicted |
| pKa | 5.03±0.50 | Predicted |
| Physical Form | Powder | Experimental |
The compound's predicted physical properties indicate significant molecular stability, with a relatively high boiling point of 457.1±55.0 degrees Celsius, suggesting strong intermolecular interactions likely arising from hydrogen bonding capabilities of the hydroxyl group and potential dipole-dipole interactions. The predicted density of 1.50±0.1 grams per cubic centimeter reflects the presence of sulfur atoms within the molecular framework, which contribute to increased molecular density.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-3-15-9(14)7-6(13)5-4-11-10(16-2)12-8(5)17-7/h4,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEKTTYQGDZSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2S1)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716297 | |
| Record name | Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200626-46-6 | |
| Record name | Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Key Intermediates: 2-Aminothiophene Derivatives
A widely used approach to obtain the 2-aminothiophene intermediate employs the Gewald reaction , a one-pot multi-component condensation involving:
- An α-methylene carbonyl compound (e.g., ethyl acetoacetate).
- An activated nitrile (e.g., cyanoacetamide).
- Elemental sulfur.
- A base such as morpholine.
- Polar aprotic solvent like dimethylformamide (DMF).
- Reactants are combined in DMF with morpholine at 50–60 °C overnight until sulfur dissolves completely.
- The reaction mixture is poured into ice water to precipitate the aminothiophene intermediate.
- The solid is filtered, washed, and dried.
This step yields 2-aminothiophene esters, which serve as precursors for the pyrimidine ring formation.
Formation of the Thieno[2,3-d]pyrimidine Core
The aminothiophene intermediate undergoes cyclization with suitable reagents to form the fused thieno[2,3-d]pyrimidine ring:
- Reaction with formamide or formylating agents can introduce the pyrimidine nitrogen atoms.
- Alternatively, condensation with activated nitriles or aldehydes under acidic or basic catalysis promotes ring closure.
For example, treatment of 5-carbethoxy-4-chloro-2-phenylpyrimidine with methyl mercaptoacetate followed by cyclization with sodium ethoxide affords methyl 5-hydroxy-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate, a close analog of the target compound.
Introduction of the Methylsulfanyl Group
The methylsulfanyl substituent at position 2 is typically introduced via nucleophilic substitution:
- Starting from a 4-chloro-2-methylthio-5-pyrimidine-carbonitrile intermediate, reaction with ethyl mercaptoacetate in refluxing ethanol with sodium carbonate leads to ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate.
- The methylthio group can be displaced or modified by amines or other nucleophiles to obtain various derivatives.
Hydroxylation at Position 5
The hydroxy group at position 5 is introduced either by:
- Direct substitution of a chloro or amino group with hydroxide under controlled conditions.
- Cyclization reactions that inherently yield the hydroxy substituent as part of ring closure.
For instance, treatment of intermediate diesters with sodium ethoxide promotes cyclization and formation of the 5-hydroxy group on the thieno[2,3-d]pyrimidine ring.
Esterification to Form Ethyl Carboxylate
The ethyl ester is generally introduced early in the synthesis via:
- Use of ethyl acetoacetate or ethyl mercaptoacetate as starting materials.
- Direct esterification of carboxylic acid intermediates under acidic conditions with ethanol.
Representative Reaction Scheme Summary
| Step | Reactants/Intermediates | Conditions/Notes | Product/Intermediate |
|---|---|---|---|
| 1 | Cyanoacetamide + Ethyl acetoacetate + Sulfur + Morpholine + DMF | Heated at 50–60 °C overnight | 2-Aminothiophene ester intermediate |
| 2 | Aminothiophene intermediate + Formylating agent or nitrile | Acidic or basic catalysis, reflux | Thieno[2,3-d]pyrimidine ring system |
| 3 | 4-Chloro-2-methylthio-5-pyrimidine-carbonitrile + Ethyl mercaptoacetate + Na2CO3 | Reflux in ethanol | Ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate |
| 4 | Intermediate diesters + Sodium ethoxide | Cyclization | Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate |
Analytical and Research Findings Supporting Preparation
- The synthetic intermediates and final products are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and chromatography to confirm structure and purity.
- The displacement of methylthio groups by amines and acetylating agents expands the diversity of derivatives, demonstrating the versatility of the synthetic route.
- Cyclization steps are facilitated by bases like sodium ethoxide, which promote ring closure and functional group transformations efficiently.
- The Gewald reaction is a robust and widely accepted method to prepare 2-aminothiophene derivatives, foundational for constructing the thieno[2,3-d]pyrimidine core.
Summary Table of Key Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Outcome/Products |
|---|---|---|---|
| 2-Aminothiophene synthesis | Gewald reaction: condensation of α-methylene carbonyl, nitrile, sulfur, base in DMF | Cyanoacetamide, ethyl acetoacetate, S, morpholine, DMF, 50–60 °C overnight | 2-Aminothiophene ester intermediate |
| Pyrimidine ring formation | Cyclization via condensation with formylating agents or nitriles | Acidic/basic catalysis, reflux | Thieno[2,3-d]pyrimidine ring system |
| Methylsulfanyl group introduction | Nucleophilic substitution on chloro-methylthio pyrimidine | Ethyl mercaptoacetate, Na2CO3, reflux in ethanol | Ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate |
| Hydroxyl group installation | Cyclization with sodium ethoxide or substitution | Sodium ethoxide, reflux | This compound |
| Esterification | Use of ethyl esters as starting materials or esterification of acids | Ethanol, acid catalyst | Ethyl ester functional group attached |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Esterified or alkylated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate may interact with enzymes or receptors involved in microbial resistance, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound shows promise in cancer research, with ongoing investigations into its effects on cancer cell proliferation and apoptosis.
Synthetic Applications
This compound is synthesized through multi-step organic synthesis techniques. Common methods include:
- Condensation Reactions : Utilizing various reagents to form the thieno[2,3-d]pyrimidine framework.
- Functional Group Modifications : Introducing hydroxyl and methylsulfanyl groups to enhance biological activity.
Case Studies
-
Antimicrobial Activity Study :
- A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
-
Cancer Cell Proliferation Inhibition :
- In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Thieno[2,3-d]pyrimidine Derivatives
Key Observations:
Positional Effects: The hydroxyl group at position 5 (target compound) enhances hydrogen-bonding capacity compared to 4-oxo () or 4-chloro () derivatives. Methylsulfanyl at position 2 provides moderate lipophilicity, contrasting with morpholino () or amino groups (), which increase polarity.
Biological Relevance: 4-Amino derivatives (e.g., ) exhibit anti-proliferative activity in breast cancer models, suggesting the amino group at position 4 is critical for bioactivity . Morpholino-substituted compounds () may target kinase pathways due to their resemblance to ATP-binding motifs .
Key Observations:
- The target compound’s synthesis relies on sulfide introduction via sodium hydrogensulfide, whereas morpholino derivatives require copper-catalyzed coupling .
- Yields for amino-substituted analogues (e.g., 82–97% in ) surpass those of hydroxy derivatives, likely due to steric and electronic factors .
Biological Activity
Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate (CAS Number: 200626-46-6) is a compound with a unique thieno[2,3-d]pyrimidine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The molecular formula is with a molecular weight of approximately 270.33 g/mol .
Chemical Structure and Properties
The structure of this compound features several functional groups that may influence its biological activity:
- Hydroxyl Group : Contributes to hydrogen bonding and polarity.
- Methylsulfanyl Group : May enhance lipophilicity and alter metabolic pathways.
- Ethyl Ester Group : Can affect solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit significant biological activities. This compound is currently under investigation for its interactions with various biological targets, including:
- Enzymes : Potential inhibition of specific enzymes involved in cancer cell proliferation.
- Receptors : Interaction with receptors that may play a role in microbial resistance.
Comparative Analysis of Similar Compounds
The following table summarizes similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Pyrazolo derivative | Known for antifungal activity |
| Thieno[2,3-d]pyrimidine derivatives | Pyrimidine core | Diverse biological activities |
| Methyl 5-hydroxythieno[2,3-d]pyrimidine-6-carboxylate | Methyl ester variant | Different ester group impacts solubility |
The uniqueness of this compound lies in its specific combination of functional groups and structural features that may influence its biological activity differently compared to these similar compounds.
Case Studies and Research Findings
Preliminary studies have highlighted the compound's potential as an inhibitor of various biological processes. For instance:
- Anticancer Activity : In vitro studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit cytotoxic effects against certain cancer cell lines. This compound may share this property due to its structural similarities.
- Enzyme Interaction : Research on related compounds indicates potential inhibition of phosphodiesterase enzymes, which are crucial in cellular signaling pathways. This suggests a possible mechanism for the compound's therapeutic effects against diseases like cancer and neurodegenerative disorders.
- Microbial Resistance : Ongoing studies are exploring how this compound interacts with microbial targets, potentially offering new avenues for treating infections resistant to conventional antibiotics.
Q & A
Q. What are the established synthetic routes for Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate?
Methodological Answer: The compound is synthesized via cyclization reactions involving pyrimidine precursors and mercaptoacetate derivatives. For example, a one-pot reaction using 4-chloro-2-methylthio-5-pyrimidinecarbonitrile and ethyl mercaptoacetate in ethanol with sodium carbonate under reflux yields the thieno[2,3-d]pyrimidine core . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to achieving high yields. Challenges such as low ester reactivity (e.g., difficulty in amide formation) can be addressed using peptide coupling reagents like DCC or HOBt to facilitate carboxylic acid activation .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure. For example, the pyrimidine ring often adopts a flattened boat conformation, with dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Hydrogen bonding (C–H···O) and π-π interactions are key to packing stability .
Advanced Research Questions
Q. How can researchers address low reactivity of the ester group during functionalization (e.g., amide formation)?
Methodological Answer: Direct aminolysis of the ester group is hindered by steric and electronic factors. Strategies include:
- Pre-activation : Convert the ester to a reactive mixed anhydride or acyl chloride using POCl3 or SOCl2 .
- Coupling Reagents : Use HATU, EDCI, or DCC with DMAP to facilitate amide bond formation .
- Alternative Routes : Synthesize the carboxylic acid derivative (via saponification) before coupling with amines .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer activity)?
Methodological Answer:
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) across studies .
- Docking Studies : Perform in silico simulations (e.g., molecular docking with TrmD or HDAC enzymes) to correlate structural features (e.g., substituents at C2/C5) with activity .
- Metabolite Profiling : Assess metabolic stability using LC-MS to identify degradation products that may influence bioactivity .
Q. How is computational modeling integrated with experimental data to refine the compound’s structure-activity relationship (SAR)?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites influencing reactivity .
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., interactions with kinase or HDAC targets) .
- QSAR Models : Use regression analysis to link substituent parameters (e.g., Hammett constants) with biological endpoints .
Structural and Analytical Challenges
Q. How is the compound’s conformation validated using X-ray crystallography and refinement software?
Methodological Answer:
- Data Collection : Collect high-resolution (<1.0 Å) SC-XRD data at synchrotron facilities to minimize errors .
- Refinement with SHELX : Use SHELXL for least-squares refinement, applying restraints for disordered groups (e.g., rotating methoxy or ethyl groups) .
- Validation Tools : Check geometry with PLATON and CCDC Mercury; report RMSD for bond lengths/angles (e.g., <0.02 Å for well-refined structures) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
